molecular formula C32H34N2O3 B442853 11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442853
M. Wt: 494.6g/mol
InChI Key: CPOREFAOAACNOT-UHFFFAOYSA-N
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Description

11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a phenyl group, and a propanoyl group attached to a hexahydro-dibenzo[b,e][1,4]diazepinone core. Compounds in this family are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor, which significantly reduces the reaction time compared to conventional heating methods.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepine derivatives, including this compound. The continuous flow synthesis involves the use of a flow platform where reactants are continuously fed into a reactor, and the product is continuously collected . This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Oxazepam: A benzodiazepine with anxiolytic and hypnotic properties.

Uniqueness

11-(4-butoxyphenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the butoxyphenyl and propanoyl groups may influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles .

Properties

Molecular Formula

C32H34N2O3

Molecular Weight

494.6g/mol

IUPAC Name

6-(4-butoxyphenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O3/c1-3-5-19-37-25-17-15-23(16-18-25)32-31-27(20-24(21-29(31)35)22-11-7-6-8-12-22)33-26-13-9-10-14-28(26)34(32)30(36)4-2/h6-18,24,32-33H,3-5,19-21H2,1-2H3

InChI Key

CPOREFAOAACNOT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)CC

Origin of Product

United States

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